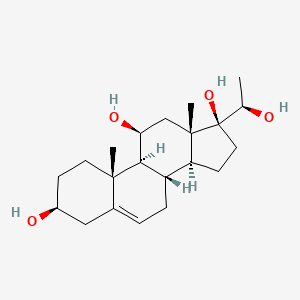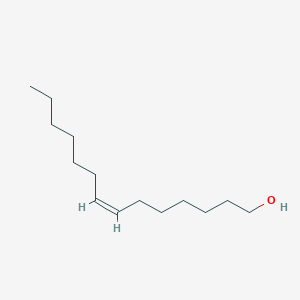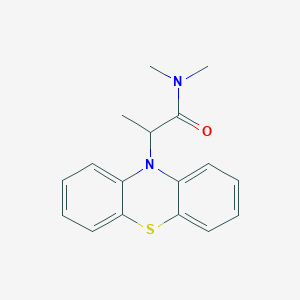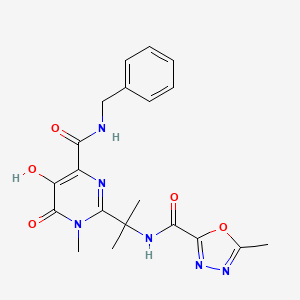
Treprostinil Acyl-β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Treprostinil Acyl-β-D-Glucuronide is a metabolite of Treprostinil, an analogue of prostacyclin (PGI4) used for the treatment of pulmonary arterial hypertension (PAH). This compound is known for its potent vasodilatory effects and inhibition of platelet aggregation, making it a crucial compound in cardiovascular medicine.
准备方法
Synthetic Routes and Reaction Conditions: Treprostinil Acyl-β-D-Glucuronide is synthesized through the glucuronidation of Treprostinil. This process involves the conjugation of Treprostinil with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the hydroxyl group of Treprostinil.
Industrial Production Methods: Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The process involves large-scale enzymatic reactions in cleanroom environments, with stringent controls on temperature, pH, and reaction time to optimize yield and minimize impurities.
化学反应分析
Types of Reactions: Treprostinil Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are facilitated by the presence of water and other nucleophiles, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, often under acidic or basic conditions.
Transacylation: Involves nucleophiles such as amines or alcohols, which attack the acyl group, leading to the formation of new ester or amide bonds.
Major Products: The major products of these reactions include Treprostinil and its various acylated derivatives, depending on the specific nucleophile involved in the reaction .
科学研究应用
Treprostinil Acyl-β-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of acyl glucuronides.
Biology: Investigated for its role in cellular signaling pathways and its effects on vascular smooth muscle cells.
Medicine: Explored for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
Treprostinil Acyl-β-D-Glucuronide exerts its effects primarily through the vasodilation of pulmonary and systemic arterial vascular beds . It acts on prostacyclin receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
相似化合物的比较
Treprostinil: The parent compound, also a prostacyclin analogue, used for similar therapeutic purposes.
Epoprostenol: Another prostacyclin analogue with a shorter half-life and less stability compared to Treprostinil.
Iloprost: A synthetic analogue of prostacyclin with similar vasodilatory effects but different pharmacokinetic properties.
Uniqueness: Treprostinil Acyl-β-D-Glucuronide is unique due to its enhanced stability and longer duration of action compared to other prostacyclin analogues . Its glucuronidation also allows for easier excretion and reduced toxicity, making it a safer option for long-term use .
属性
CAS 编号 |
148916-53-4 |
|---|---|
分子式 |
C₂₉H₄₂O₁₁ |
分子量 |
566.64 |
同义词 |
1-[[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetate], [1R-[1α(S*),2β,3aα,9aα]]-β-D-glucopyranuronic Acid; 1H-Benz[f]indene β-D-Glucopyranuronic Acid Derivative; Treprostinil-β-D-Glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









